molecular formula C11H9FO2 B160380 Ethyl 3-(4-fluorophenyl)propiolate CAS No. 1736-31-8

Ethyl 3-(4-fluorophenyl)propiolate

Cat. No.: B160380
CAS No.: 1736-31-8
M. Wt: 192.19 g/mol
InChI Key: APRILKFBGZRBKC-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)propiolate is an organic compound with the molecular formula C11H9FO2. It is a pale-yellow to yellow-brown solid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a fluorophenyl group attached to a propiolate moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-fluorophenyl)propiolate can be synthesized through various methods. One common approach involves the reaction of ethyl propiolate with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like ethanol or methanol, and the product is obtained after purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propiolate moiety into an alkene or alkane.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions result in various substituted fluorophenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)propiolate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Research into potential therapeutic agents often involves this compound as a starting material or intermediate.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)propiolate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-(4-fluorophenyl)propiolate can be compared with other similar compounds, such as:

    Ethyl 3-(4-chlorophenyl)propiolate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 3-(4-bromophenyl)propiolate: Contains a bromine atom in place of fluorine.

    Ethyl 3-(4-methylphenyl)propiolate: Features a methyl group instead of a halogen.

These compounds share similar reactivity patterns but differ in their physical and chemical properties due to the nature of the substituent on the phenyl ring. The presence of fluorine in this compound imparts unique electronic and steric effects, influencing its reactivity and interactions in various applications.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)prop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRILKFBGZRBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476058
Record name ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-31-8
Record name ETHYL 3-(4-FLUOROPHENYL)PROPIOLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared in analogy to Synthesis Communications (1989) 3:217-218. To a solution of triphenylphosphine oxide (3.77 g, 14 mmol) in 1,2-dichloroethane (42 mL) was added trifluoromethanesulfonic anhydride (2.25 mL, 14 mmol) dropwise at 0° C. and the grey suspension was stirred at 0° C. for 15 min. Then a solution of 3-(4-fluoro-phenyl)-3-oxo-propionic acid ethyl ester (2.85 g, 14 mmol) in 1,2-dichloroethane (14 mL) was added followed by a dropwise addition of triethylamine (3.78 mL, 28 mmol) at 0° C. The brown solution was refluxed for 2.5 h. After cooling the mixture was poured onto ice-water and the organic layer separated and washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 0 to 20% ethyl acetate in heptane) afforded the title compound (1.53 g, 59%) as a yellow solid. MS: m/e=193.2 [M+H]+.
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
3.78 mL
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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